![molecular formula C36H70O17 B3116499 Propargyl-PEG17-methane CAS No. 2169967-47-7](/img/structure/B3116499.png)
Propargyl-PEG17-methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG17-methane is a polyethylene glycol (PEG) derivative containing a propargyl group. This compound is known for its ability to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” The propargyl group can react with azide-bearing compounds or biomolecules to form a stable triazole linkage. This property makes this compound a valuable tool in various scientific and industrial applications .
Wirkmechanismus
Target of Action
Propargyl-PEG17-methane is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can react with molecules containing Azide groups .
Mode of Action
The mode of action of this compound involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction occurs between the Alkyne group in the compound and Azide groups in target molecules . The result is a stable triazole linkage .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming a stable triazole linkage with target proteins, the compound allows for their selective degradation .
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG-based structure . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This occurs through the ubiquitin-proteasome system and can lead to various molecular and cellular effects depending on the specific proteins targeted .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper is required for the CuAAC reaction to occur . Additionally, the compound’s solubility and stability can be affected by the characteristics of the aqueous media in which it is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG17-methane is synthesized by introducing a propargyl group into a PEG chain. The synthesis typically involves the following steps:
Activation of PEG: The hydroxyl end groups of PEG are activated using a suitable reagent, such as tosyl chloride or mesyl chloride.
Introduction of Propargyl Group: The activated PEG is then reacted with propargyl bromide or propargyl chloride under basic conditions to introduce the propargyl group.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.
Propargylation: The activated PEG is reacted with propargyl halides in large reactors under controlled conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization, followed by rigorous quality control to ensure consistency and purity
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG17-methane primarily undergoes the following types of reactions:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of a copper catalyst to form a stable triazole linkage.
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions, where the terminal alkyne hydrogen is replaced by other nucleophiles
Common Reagents and Conditions
Copper Catalysts: Copper sulfate or copper(I) bromide is commonly used as a catalyst in click chemistry reactions.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or water to enhance solubility and reaction rates
Major Products
The major product formed from the click chemistry reaction of this compound with azides is a triazole-linked compound. This product is highly stable and can be further functionalized for various applications .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of Propargyl-PEG17-methane can be categorized into several key areas:
Medicinal Chemistry
- PROTAC Synthesis : this compound is primarily utilized in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins. The compound facilitates the formation of stable triazole linkages between the PROTAC's components, enhancing their efficacy in targeting disease-related proteins .
- Targeted Drug Delivery : The PEG component improves the pharmacokinetics of drugs by increasing their solubility and circulation time in biological systems. This property is crucial for developing targeted therapies for diseases such as cancer and neurodegenerative disorders .
Molecular Biology
- Bioconjugation : this compound serves as a linker in bioconjugation processes, allowing for the attachment of various functional groups to proteins or nucleic acids. This application is vital for studying protein-protein interactions and developing biosensors .
- Click Chemistry Applications : The propargyl group enables the compound to participate in click chemistry reactions, which are essential for creating complex biomolecular architectures used in research and therapeutic contexts .
Case Study: Development of PROTACs
A study demonstrated the effectiveness of this compound in synthesizing PROTACs targeting specific oncogenes. The researchers found that the incorporation of this linker significantly improved the degradation efficiency of the target protein compared to traditional methods. The resulting PROTACs exhibited enhanced selectivity and reduced off-target effects, making them promising candidates for cancer therapy.
Case Study: Bioconjugation Efficiency
In another study focusing on bioconjugation, this compound was used to attach fluorescent probes to antibodies. The results indicated that the use of this compound led to higher yields of conjugates with preserved biological activity, demonstrating its utility in developing diagnostic tools and imaging agents.
Vergleich Mit ähnlichen Verbindungen
Propargyl-PEG17-methane can be compared with other PEG derivatives containing different functional groups. Some similar compounds include:
m-PEG17-propargyl: Similar to this compound, this compound contains a propargyl group and participates in click chemistry reactions.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A PEG-based linker used in the synthesis of antibody-drug conjugates and PROTACs.
Diethylene glycol bis (p-toluenesulfonate): Another PEG-based linker used in the synthesis of PROTACs.
Uniqueness
This compound is unique due to its specific combination of a propargyl group and a PEG chain. This combination provides both the reactivity of the propargyl group and the solubility-enhancing properties of PEG, making it highly versatile for various applications .
Biologische Aktivität
Propargyl-PEG17-methane is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, primarily utilized in the synthesis of PROTACs for targeted protein degradation. Its structural composition, characterized by a molecular formula of C36H70O17 and a molecular weight of 774.93 g/mol, enables it to effectively facilitate the conjugation of biomolecules through Click Chemistry, enhancing its biological activity in therapeutic applications.
This compound functions as a critical component in the design of PROTACs, which are bifunctional molecules designed to induce the ubiquitination and subsequent degradation of specific target proteins via the ubiquitin-proteasome system. The biological activity of this compound is largely attributed to its ability to:
- Facilitate Ligand Binding : One end of the PROTAC binds to an E3 ubiquitin ligase, while the other binds to the target protein, effectively bringing them into proximity and promoting ubiquitination.
- Enhance Targeted Degradation : By leveraging the cellular machinery responsible for protein degradation, PROTACs can selectively eliminate proteins implicated in various diseases, including cancer .
In Vitro Studies
Research has demonstrated that this compound can be utilized in various in vitro studies to assess its efficacy in targeted protein degradation. For instance:
- Efficacy in Cancer Models : In studies involving cancer cell lines, this compound-based PROTACs have shown significant potency in degrading oncogenic proteins, leading to reduced cell proliferation and increased apoptosis .
- Selectivity and Potency : The selectivity of these PROTACs is enhanced by the choice of ligands used alongside this compound, allowing for tailored approaches to target specific proteins without affecting others.
Case Studies
- Targeted Therapy Development : A study highlighted the use of this compound in developing targeted therapies for acute myeloid leukemia (AML). The research indicated that PROTACs synthesized with this linker effectively degraded key survival proteins in AML cells, leading to improved therapeutic outcomes .
- Neurodegenerative Disease Models : Another case study explored using this compound in models of neurodegenerative diseases. The results showed that PROTACs could selectively degrade misfolded proteins associated with diseases like Alzheimer's, suggesting potential for therapeutic applications .
Data Summary
The following table summarizes key characteristics and findings related to this compound:
Property | Details |
---|---|
Molecular Formula | C36H70O17 |
Molecular Weight | 774.93 g/mol |
Mechanism | Facilitates protein degradation via ubiquitination |
Applications | Cancer therapy, neurodegenerative diseases |
Efficacy | Significant reduction in target protein levels |
Research References | An S et al., EBioMedicine 2018; MedChemExpress Data Sheet |
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O17/c1-3-4-38-7-8-40-11-12-42-15-16-44-19-20-46-23-24-48-27-28-50-31-32-52-35-36-53-34-33-51-30-29-49-26-25-47-22-21-45-18-17-43-14-13-41-10-9-39-6-5-37-2/h1H,4-36H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGWRMYKHLIJGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.